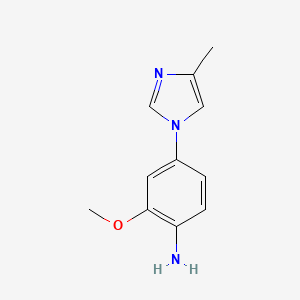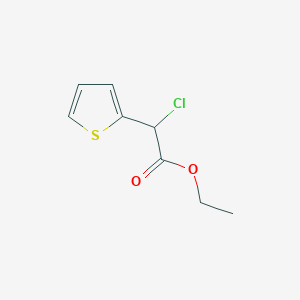
(Z)-1,1-diethoxydec-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,1-diethoxydec-4-ene is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration and two ethoxy groups attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1-diethoxydec-4-ene typically involves the use of alkenes and alcohols under specific reaction conditions. One common method is the acid-catalyzed addition of ethanol to a dec-4-ene precursor. The reaction is carried out under reflux conditions with a strong acid catalyst such as sulfuric acid to facilitate the formation of the diethoxy compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1,1-diethoxydec-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-1,1-diethoxydec-4-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-1,1-diethoxydec-4-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ethoxy groups and double bond play a crucial role in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1,1-diethoxydec-4-ene: The E-isomer of the compound, which has different spatial arrangement and reactivity.
1,1-diethoxydecane: A saturated analogue without the double bond.
1,1-dimethoxydec-4-ene: A similar compound with methoxy groups instead of ethoxy groups.
Uniqueness
(Z)-1,1-diethoxydec-4-ene is unique due to its Z-configuration, which imparts specific stereochemical properties and reactivity. This configuration can influence the compound’s interaction with other molecules and its overall chemical behavior.
Eigenschaften
Molekularformel |
C14H28O2 |
|---|---|
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
1,1-diethoxydec-4-ene |
InChI |
InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h10-11,14H,4-9,12-13H2,1-3H3 |
InChI-Schlüssel |
PJGNMGFVWOAXQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCCC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




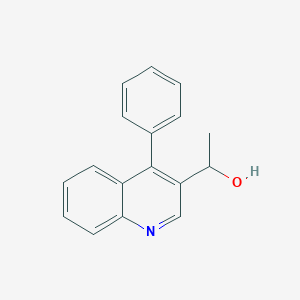
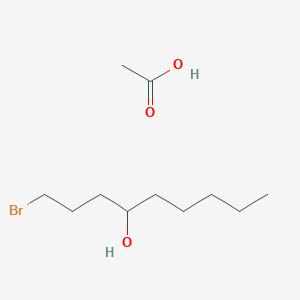



![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
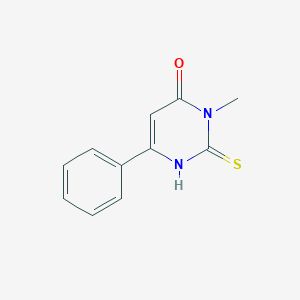
![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
